molecular formula C38H48N8O12S B1235055 Mureidomycin A

Mureidomycin A

Cat. No. B1235055
M. Wt: 840.9 g/mol
InChI Key: LLINEOOFHRQODR-QQCWUGGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mureidomycin A is a peptide.

Scientific Research Applications

Genome Mining and Antibiotic Development

Mureidomycin A has been a focus in the field of antimicrobial research, particularly in the discovery and development of new antibiotics. Jiang et al. (2015) explored the activation of a cryptic gene cluster in Streptomyces roseosporus NRRL 15998, which led to the discovery of several mureidomycin analogues. These analogues demonstrated potent inhibitory activity against the pathogen Pseudomonas aeruginosa (Jiang et al., 2015).

Mechanism of Biosynthesis

Understanding the molecular mechanism behind mureidomycin biosynthesis is critical for antibiotic development. Liu et al. (2021) provided insights into this process by examining the activation of the mureidomycin biosynthetic gene cluster (BGC) in Streptomyces roseosporus. They highlighted the role of the exogenous regulatory gene ssaA in this activation process (Liu et al., 2021).

Related Antibiotic Classes

Grüschow et al. (2009) investigated the biosynthetic relations of mureidomycin with pacidamycins and napsamycins, which are uridyl peptide antibiotics inhibiting translocase I. Their study on precursor-directed biosynthesis led to the creation of new pacidamycin derivatives, opening doors to explore similar pathways in mureidomycin (Grüschow et al., 2009).

Inhibitory Action in Peptidoglycan Biosynthesis

The muraymycins, closely related to mureidomycin, were studied by McDonald et al. (2002). These nucleoside-lipopeptide antibiotics inhibit peptidoglycan biosynthesis and have shown broad-spectrum antimicrobial activity. Understanding the structure and activity of muraymycins can inform research into mureidomycin’s potential as an antimicrobial agent (McDonald et al., 2002).

Self-Resistance Mechanisms in Biosynthesis

Cui et al. (2018) explored the self-resistance mechanisms during muraymycin biosynthesis, which is also relevant for mureidomycin. They identified nucleotidyltransferase and phosphotransferase enzymes that modify the muraymycin structure, suggesting similar resistance mechanisms might exist for mureidomycin (Cui et al., 2018).

Novel Antibiotic Discovery

Gotoh et al. (2003) provided insights into the intrinsic resistance mechanisms of bacteria to mureidomycin. They found that Escherichia coli displays resistance to mureidomycin due to the expression of efflux systems. This study highlights the importance of understanding resistance mechanisms in the context of developing effective mureidomycin-based treatments (Gotoh et al., 2003).

properties

Molecular Formula

C38H48N8O12S

Molecular Weight

840.9 g/mol

IUPAC Name

2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(Z)-[(4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C38H48N8O12S/c1-20(45(2)34(53)26(39)16-21-6-4-8-23(47)14-21)31(33(52)40-19-25-18-29(49)35(58-25)46-12-10-30(50)43-38(46)57)44-32(51)27(11-13-59-3)41-37(56)42-28(36(54)55)17-22-7-5-9-24(48)15-22/h4-10,12,14-15,19-20,26-29,31,35,47-49H,11,13,16-18,39H2,1-3H3,(H,40,52)(H,44,51)(H,54,55)(H2,41,42,56)(H,43,50,57)/b25-19-/t20?,26?,27?,28?,29-,31?,35-/m1/s1

InChI Key

LLINEOOFHRQODR-QQCWUGGYSA-N

Isomeric SMILES

CC(C(C(=O)N/C=C\1/C[C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N

SMILES

CC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N

Canonical SMILES

CC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C(CC4=CC(=CC=C4)O)N

synonyms

mureidomycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mureidomycin A
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Mureidomycin A
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Mureidomycin A
Reactant of Route 5
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Reactant of Route 6
Mureidomycin A

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